3-叔丁基-1-甲基-2-吡唑啉-5-酮

描述

Synthesis Analysis

The synthesis of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored through various methods. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was achieved using a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study presented a synthesis route for 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which involved the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride . Additionally, a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, highlighting the operational ease and short reaction time of the process .

Molecular Structure Analysis

Structural studies have been conducted on various 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the molecular conformation . Crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones were determined, revealing a planar heterocyclic core and intermolecular hydrogen bonding . The X-ray structure for a 3,5-diaryl-1H-pyrazole derivative showed the existence of tautomers and the formation of cyclic dimers through intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives has been explored in various chemical reactions. For instance, reactions with electrophiles and dicarbonyl compounds led to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system . Photochemical studies on 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones indicated that UV irradiation induces decomposition in some derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-methyl-2-pyrazolin-5-one derivatives are closely related to their molecular structures. The presence of tert-butyl groups contributes to the steric effects observed in reactions and crystal structures . Hydrogen bonding plays a significant role in the solid-state structure, as seen in the formation of chains and aggregates in certain derivatives . The introduction of various substituents on the pyrazole ring affects both the binding affinity and pharmacological activity, as demonstrated in a study of angiotensin II receptor antagonists .

科学研究应用

反应性和衍生物

- 3-叔丁基-1-甲基-2-吡唑啉-5-酮因其反应性而受到研究,特别是在通过氨基酰化形成各种酰胺的过程中。这些化合物通过紫外、红外、核磁共振和质谱表征,在有机化学和药物研究中具有重要意义 (Mironovich 和 Shcherbinin,2014 年)。

合成方法

- 已经开发了 3-叔丁基-1-甲基-2-吡唑啉-5-酮衍生物的高效合成方法。其中一种方法涉及无溶剂缩合/还原反应序列,突出了其在绿色化学和吡唑衍生物合成中的潜力 (Becerra、Rojas 和 Castillo,2021 年)。

结构表征和应用

- 已经对 3-叔丁基-1-甲基-2-吡唑啉-5-酮衍生物进行了新的结构研究,检查了它们的晶体结构和光物理性质。这些研究在材料科学和光动力治疗领域具有重要意义 (Ivanov、Traven 和 Minyaev,2020 年)。

抗氧化活性

- 3-叔丁基-1-甲基-2-吡唑啉-5-酮的核心结构已被用于合成衍生物以评估其潜在的抗氧化活性。这项研究在药理学和治疗剂开发中具有重要意义 (Gaffer、Abdel-fattah、Etman 和 Abdel‐Latif,2017 年)。

属性

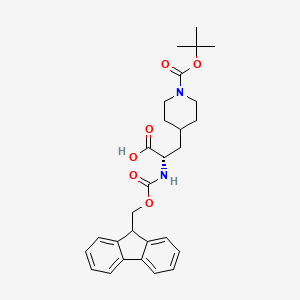

IUPAC Name |

5-tert-butyl-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLHXZDNJCSMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370883 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-tert-Butyl-1-methyl-2-pyrazolin-5-one | |

CAS RN |

87031-30-9 | |

| Record name | 5-tert-Butyl-2-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。